N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide
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Overview
Description
“N’-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide” is a complex organic compound. It is a derivative of chloroacetyl chloride, a chlorinated acyl chloride . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical . The molecular formula of chloroacetyl chloride is C2H2Cl2O .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines or anilines with acid chlorides . A study has shown that N-chloroacetylation of anilines and amines can be achieved rapidly in phosphate buffer within 20 minutes . Another study demonstrated the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of “N’-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide” can be deduced from its name and the known structures of its possible precursors. For instance, chloroacetyl chloride has a molecular weight of 112.943 .Chemical Reactions Analysis
The compound, being a derivative of chloroacetyl chloride, might be expected to participate in similar reactions. Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g., with amines .Safety and Hazards
Future Directions
Future research could focus on the synthesis of new compounds using “N’-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide” as a building block. For instance, the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, has been reviewed . Another interesting direction could be the selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group .
Mechanism of Action
Target of Action
Similar compounds have been known to target methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
Compounds with similar structures, such as benzimidazoles, n-phenylcarbamates, and benzamides, are known to inhibit microtubule assembly by binding to β-tubulin . This interaction disrupts the normal function of microtubules, leading to various downstream effects.
Biochemical Pathways
Related compounds have been shown to inhibit gpx4 (glutathione peroxidase 4), which plays a significant role in protecting cells from oxidative damage .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
The action, efficacy, and stability of N’-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide can be influenced by various environmental factors. For instance, acetylation reactions involving similar compounds have been successfully carried out in environmentally benign brine solution . This suggests that the compound’s action might be influenced by the pH, temperature, and ionic strength of its environment.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-3-7-4-8(16-6(7)2)10(15)13-12-9(14)5-11/h4H,3,5H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNAVESLKQKKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NNC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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